molecular formula C13H12N2O3 B8544238 (3-Nitro-4-(phenylamino)phenyl)methanol

(3-Nitro-4-(phenylamino)phenyl)methanol

Cat. No. B8544238
M. Wt: 244.25 g/mol
InChI Key: WUKHQGXNZXPEEY-UHFFFAOYSA-N
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Patent
US08293923B2

Procedure details

(4-Fluoro-3-nitrophenyl)methanol (1.500 g, 0.008765 mol), N,N-diisopropylethylamine (3.054 mL, 0.01753 mol), N,N-dimethylformamide (3.688 mL, 0.04764 mol), and aniline (2.40 mL, 0.0263 mol) were placed into three separate microwave vials. Each was reacted at 150° C. for 30 minutes. The resultant gel was dissolved in ethyl acetate, washed once with 5% citric acid and once with brine, dried and concentrated. The residue was used directly in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.054 mL
Type
reactant
Reaction Step Two
Quantity
3.688 mL
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C(N(CC)C(C)C)(C)C.CN(C)C=O.[NH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(OCC)(=O)C>[N+:10]([C:3]1[CH:4]=[C:5]([CH2:8][OH:9])[CH:6]=[CH:7][C:2]=1[NH:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Step Two
Name
Quantity
3.054 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
3.688 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
2.4 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate microwave vials
CUSTOM
Type
CUSTOM
Details
Each was reacted at 150° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed once with 5% citric acid and once with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NC1=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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